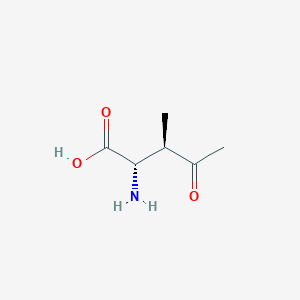
4-Oxo-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid is a chiral amino acid derivative. It is an important compound in organic chemistry due to its unique stereochemistry and functional groups, which make it a valuable building block for the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-methyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the stereoselective synthesis using Evans’ oxazolidinone for chiral induction . This method ensures the desired stereochemistry is achieved with high enantiomeric purity.
Industrial Production Methods
Industrial production of (2S,3R)-2-amino-3-methyl-4-oxopentanoic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and protecting groups is common to ensure the desired stereochemistry and to protect reactive functional groups during the synthesis process.
化学反应分析
Types of Reactions
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the keto group can yield hydroxyl derivatives.
科学研究应用
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes
作用机制
The mechanism of action of (2S,3R)-2-amino-3-methyl-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active compounds. The specific pathways and targets depend on the context in which the compound is used, such as in enzyme catalysis or as a pharmaceutical agent .
相似化合物的比较
Similar Compounds
(2R,3R)-2-amino-3-methyl-4-oxopentanoic acid: An enantiomer with different stereochemistry.
(2S,3S)-2-amino-3-methyl-4-oxopentanoic acid: Another enantiomer with different stereochemistry.
(2S,3R)-2-amino-3-methyl-4-hydroxybutanoic acid: A similar compound with a hydroxyl group instead of a keto group.
Uniqueness
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it a valuable compound in the synthesis of chiral molecules and pharmaceuticals .
属性
CAS 编号 |
64516-38-7 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3(4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5-/m0/s1 |
InChI 键 |
MMBIRKOXPSBOTN-UCORVYFPSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)N)C(=O)C |
规范 SMILES |
CC(C(C(=O)O)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















